

Thermodynamic Properties of 3-Ethyl-3-heptanol: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-3-heptanol

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This technical guide provides a comprehensive overview of the thermodynamic properties of **3-Ethyl-3-heptanol** (CAS No: 19780-41-7), a tertiary nonanol. Due to the limited availability of specific experimental data for this compound, this document also includes comparative data for other C9 alcohols to provide a broader context for its physicochemical behavior. The guide details the fundamental thermodynamic properties, outlines the standard experimental protocols for their determination, and presents the available data in a structured format.

Physicochemical and Thermodynamic Properties

3-Ethyl-3-heptanol is a branched-chain alcohol with the molecular formula $C_9H_{20}O$. Its structure, characterized by a hydroxyl group attached to a tertiary carbon, influences its thermodynamic properties, particularly its volatility and heat capacity, when compared to its linear isomers.

Physical Properties

A summary of the available physical properties for **3-Ethyl-3-heptanol** is presented in Table 1. This data is crucial for understanding the compound's behavior in various experimental and industrial settings.

Table 1: Physical Properties of **3-Ethyl-3-heptanol**

Property	Value	Unit	Reference
Molecular Formula	C9H20O	-	
Molecular Weight	144.25	g/mol	
CAS Number	19780-41-7	-	
Boiling Point	183.8	°C at 760 mmHg	[1]
Density	0.825	g/cm ³	[1]
Flash Point	71.1	°C	[1]
Melting Point	6.15 (estimate)	°C	[1]
Vapor Pressure	0.217	mmHg at 25 °C	[1]
Refractive Index	1.431	-	[1]

Thermodynamic Properties

Experimental data on the thermodynamic properties of **3-Ethyl-3-heptanol** as a function of temperature are scarce. Table 2 provides a list of key thermodynamic parameters, noting the absence of specific experimental values for **3-Ethyl-3-heptanol** and offering data for related C9 alcohols for comparative purposes.

Table 2: Thermodynamic Properties of **3-Ethyl-3-heptanol** and Related C9 Alcohols

Property	3-Ethyl-3-heptanol	1-Nonanol	3-Nonanol	Unit
Standard Enthalpy of Formation (gas), $\Delta_f H^\circ(\text{gas})$	Data not available	-377 ± 9	Data not available	kJ/mol
Standard Enthalpy of Vaporization, $\Delta_{\text{vap}} H^\circ$	Data not available	76.86 at 25 °C	64.8 ± 1.0 at 298.15 K	kJ/mol
Liquid Heat Capacity, $C_p(\text{l})$	Data not available	356.3 at 303.1 K	Data not available	J/(mol·K)
Standard Enthalpy of Combustion, $\Delta_c H^\circ(\text{liquid})$	Data not available	-5943.4 at 298.15 K	Data not available	kJ/mol

References: 1-Nonanol $\Delta_f H^\circ(\text{gas})$ [2], 1-Nonanol $\Delta_{\text{vap}} H^\circ$ [3], 1-Nonanol $C_p(\text{l})$ [4], 1-Nonanol $\Delta_c H^\circ(\text{liquid})$ [3], 3-Nonanol $\Delta_{\text{vap}} H^\circ$ [5].

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties relies on precise calorimetric and analytical techniques. The following sections detail the standard experimental methodologies for measuring key thermodynamic parameters.

Heat Capacity Measurement: Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of liquids. The fundamental principle is to measure the temperature rise in a sample upon the input of a known quantity of heat while minimizing heat exchange with the surroundings.

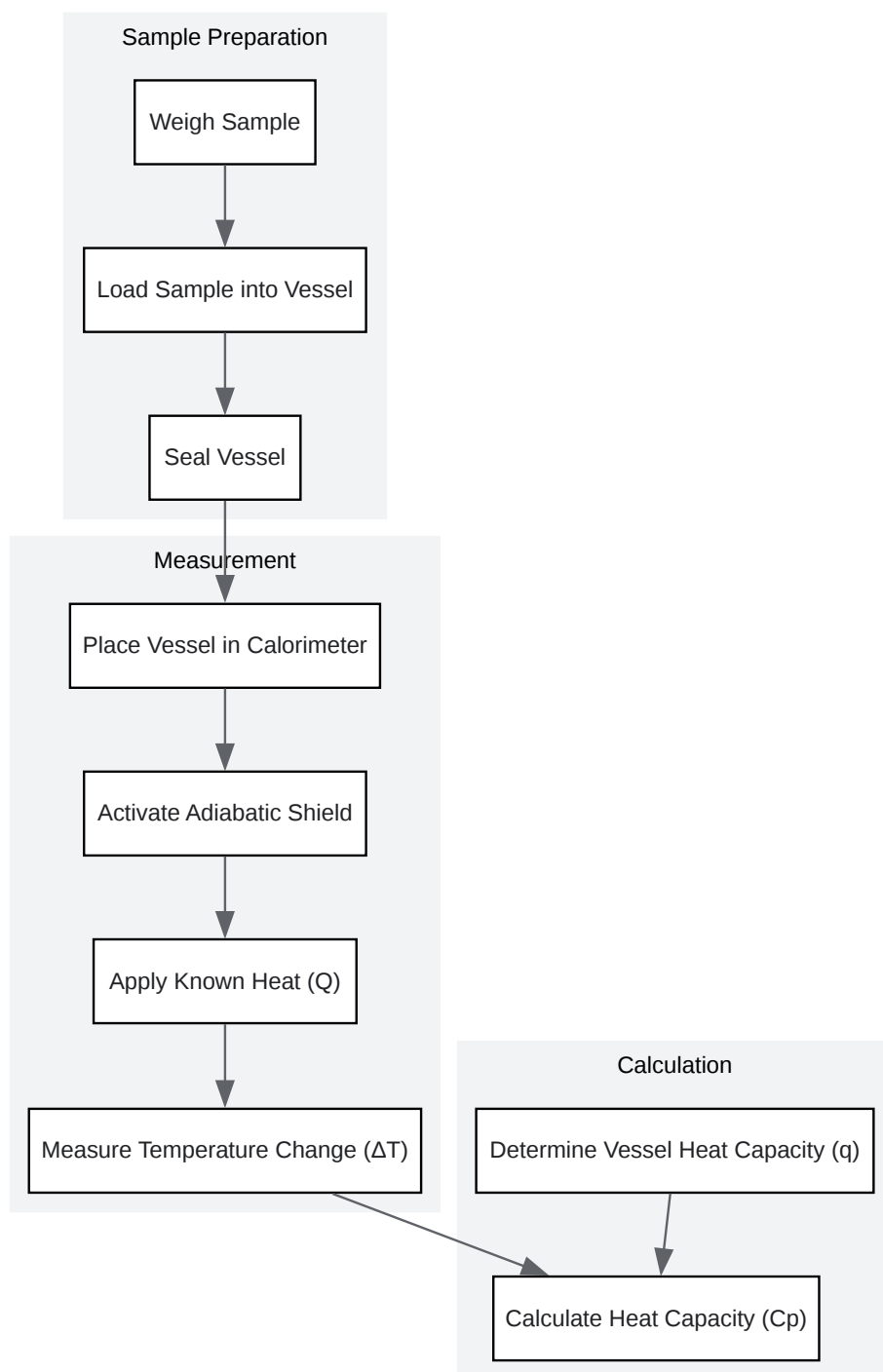
Methodology:

- **Sample Preparation:** A precisely weighed sample of the liquid is placed in a sealed sample vessel within the calorimeter.
- **Adiabatic Shielding:** The sample vessel is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the sample vessel, thereby minimizing heat loss.
- **Heat Input:** A known amount of electrical energy is supplied to a heater within the sample vessel, causing the temperature of the sample to rise.
- **Temperature Measurement:** The temperature of the sample is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after the heat input.
- **Calculation:** The heat capacity (C_p) is calculated using the following equation:

$$C_p = (Q - q) / (m * \Delta T)$$

where:

- Q is the electrical energy supplied.
- q is the heat capacity of the empty sample vessel (determined in a separate calibration experiment).
- m is the mass of the sample.
- ΔT is the measured temperature rise.



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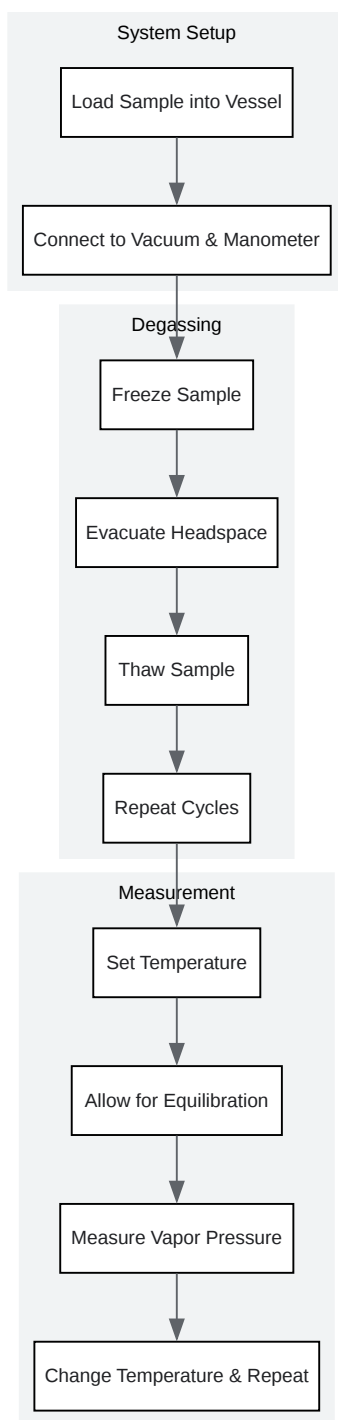
Caption: Workflow for Heat Capacity Measurement using Adiabatic Calorimetry.

Vapor Pressure Measurement: Static Method

The static method is a direct technique for determining the vapor pressure of a liquid at different temperatures. It involves measuring the pressure of the vapor in equilibrium with the liquid in a closed, evacuated system.

Methodology:

- **Sample Degassing:** The liquid sample is placed in a thermostatted vessel connected to a vacuum line and a pressure measuring device (manometer). The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.
- **Temperature Equilibration:** The vessel is brought to the desired temperature using a constant temperature bath. The system is allowed to reach thermal equilibrium.
- **Pressure Measurement:** Once the liquid and vapor phases are in equilibrium, the pressure of the vapor is measured using the manometer.
- **Data Collection:** The procedure is repeated at various temperatures to obtain a vapor pressure curve.



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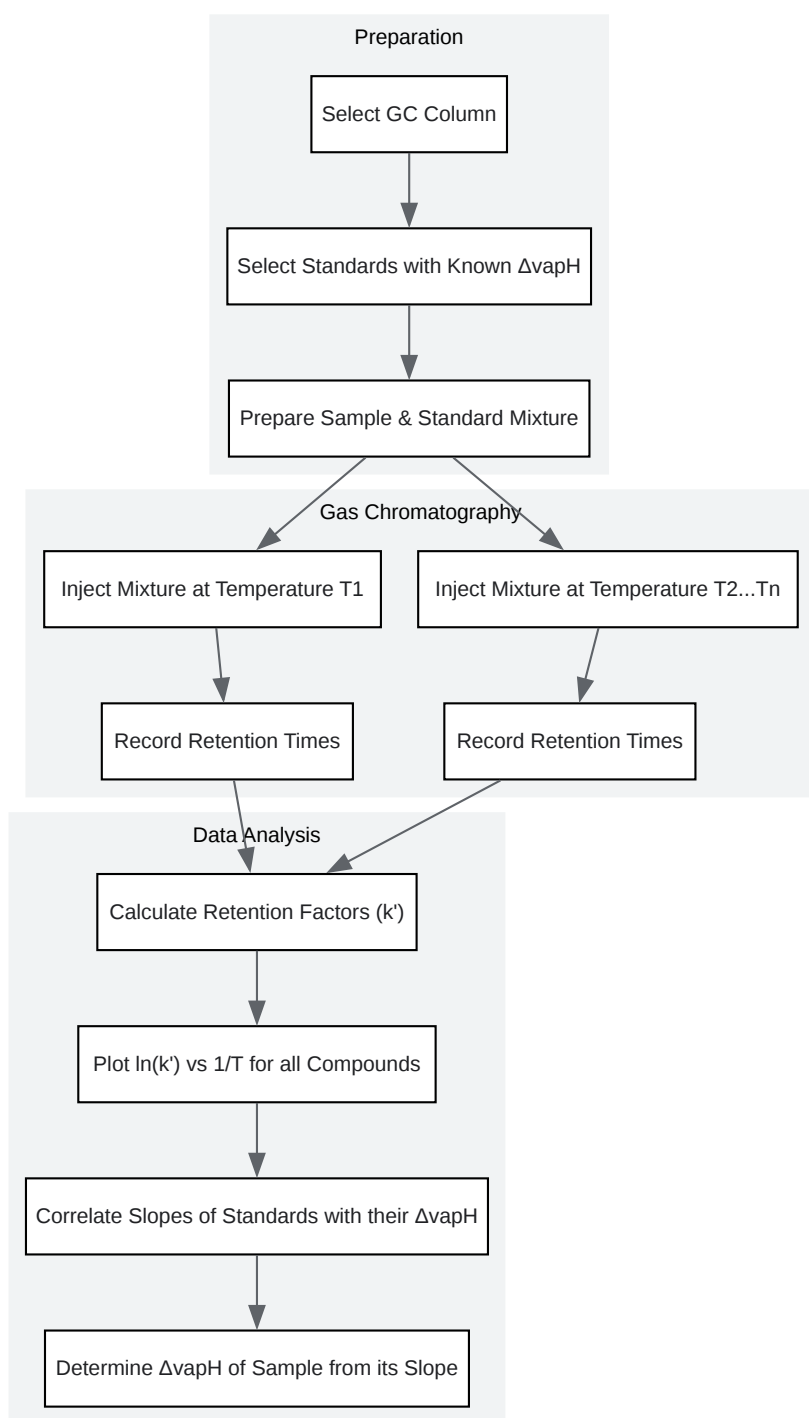
Caption: Workflow for Vapor Pressure Measurement using the Static Method.

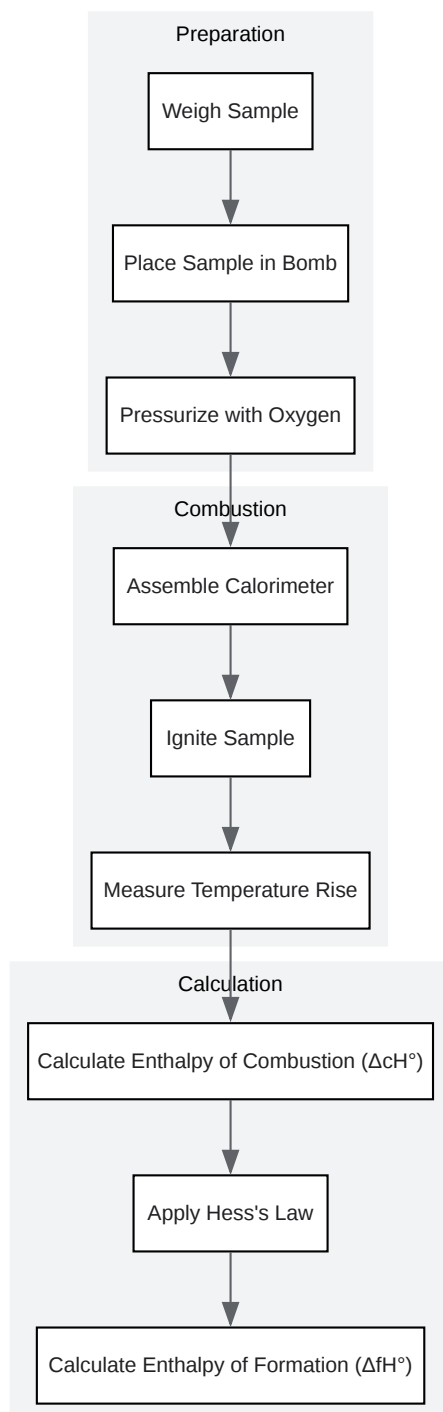
Enthalpy of Vaporization Determination: Correlation Gas Chromatography

Correlation gas chromatography (C-GC) is an indirect method for determining the enthalpy of vaporization ($\Delta_{\text{vap}}H$). It relates the retention time of a compound on a gas chromatography column to its vapor pressure and, consequently, its enthalpy of vaporization.

Methodology:

- **Column and Standards Selection:** A capillary gas chromatography column with a suitable stationary phase is selected. A series of standard compounds with well-known enthalpies of vaporization are chosen.
- **Isothermal Runs:** The sample (**3-Ethyl-3-heptanol**) and the standards are injected onto the GC column at several different constant temperatures (isothermal runs). The retention times for all compounds are recorded at each temperature.
- **Calculation of Retention Factor (k'):** The retention factor for each compound at each temperature is calculated.
- **Clausius-Clapeyron Plot:** A plot of $\ln(k')$ versus the reciprocal of the absolute temperature ($1/T$) is constructed for the sample and each standard.
- **Correlation and Calculation:** The slope of the plot for each standard is proportional to its enthalpy of vaporization. A correlation line is established between the slopes and the known $\Delta_{\text{vap}}H$ values of the standards. The enthalpy of vaporization of the unknown sample is then determined from its slope using this correlation.





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